molecular formula C20H22FNO3 B11430673 butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11430673
M. Wt: 343.4 g/mol
InChI Key: FHQCHFPLLBVKLE-UHFFFAOYSA-N
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Description

Butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, in particular, features a butyl ester group, a fluorophenyl group, and a tetrahydroindole core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester or fluorophenyl groups. These reactions are typically carried out under mild conditions using catalysts or base reagents.

Scientific Research Applications

Butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, and anticancer agents. They are studied for their ability to interact with various biological targets and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to bind to specific receptors and enzymes makes it a promising molecule for drug development.

    Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.

Mechanism of Action

The mechanism of action of butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The compound’s fluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

The unique combination of the butyl ester group, fluorophenyl group, and tetrahydroindole core in this compound sets it apart from other similar compounds, offering distinct chemical and biological properties.

Properties

Molecular Formula

C20H22FNO3

Molecular Weight

343.4 g/mol

IUPAC Name

butyl 6-(4-fluorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C20H22FNO3/c1-3-4-9-25-20(24)19-12(2)18-16(22-19)10-14(11-17(18)23)13-5-7-15(21)8-6-13/h5-8,14,22H,3-4,9-11H2,1-2H3

InChI Key

FHQCHFPLLBVKLE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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